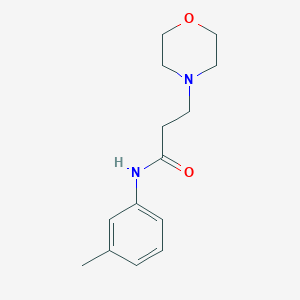

N-(3-methylphenyl)-3-(morpholin-4-yl)propanamide

Beschreibung

WAY-119884 is a novel arylquinuclidine derivative developed as a potent squalene synthase inhibitor. This compound has shown significant potential in various scientific research fields, particularly in the treatment of parasitic infections and fungal diseases. Its unique structure and mechanism of action make it a valuable subject of study in medicinal chemistry.

Eigenschaften

Molekularformel |

C14H20N2O2 |

|---|---|

Molekulargewicht |

248.32 g/mol |

IUPAC-Name |

N-(3-methylphenyl)-3-morpholin-4-ylpropanamide |

InChI |

InChI=1S/C14H20N2O2/c1-12-3-2-4-13(11-12)15-14(17)5-6-16-7-9-18-10-8-16/h2-4,11H,5-10H2,1H3,(H,15,17) |

InChI-Schlüssel |

ZBVHWIXRHUADOL-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2CCOCC2 |

Kanonische SMILES |

CC1=CC(=CC=C1)NC(=O)CCN2CCOCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of WAY-119884 involves multiple steps, starting with the preparation of the arylquinuclidine core This core is typically synthesized through a series of reactions, including alkylation, cyclization, and functional group modifications

Industrial Production Methods: Industrial production of WAY-119884 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions are carefully controlled to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Arten von Reaktionen: WAY-119884 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren und die Aktivität der Verbindung verändern.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifizierung des Arylchinuclidin-Kerns verbreitet.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Natriummethoxid und Kalium-tert-butoxid werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von WAY-119884, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen.

Wissenschaftliche Forschungsanwendungen

WAY-119884 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Squalensynthase-Inhibition und ihrer Auswirkungen auf die Sterolbiosynthese verwendet.

Biologie: Untersucht auf seine antiproliferativen Wirkungen auf parasitäre Organismen wie Leishmania amazonensis und Candida tropicalis

Medizin: Als potenzielles Therapeutikum zur Behandlung von parasitären Infektionen und Pilzerkrankungen untersucht, die gegen konventionelle Behandlungen resistent sind

Industrie: Wird bei der Entwicklung neuer Antimykotika und Antiparasitika eingesetzt.

5. Wirkmechanismus

WAY-119884 entfaltet seine Wirkung durch die Inhibition der Squalensynthase, einem Enzym, das für die Sterolbiosynthese unerlässlich ist. Diese Inhibition führt zur Depletion endogener Sterole und zur Anreicherung von exogenem Cholesterin in den Zielorganismen . Die Wirkung der Verbindung führt zu signifikanten Veränderungen in den Zellstrukturen, einschließlich der Desorganisation von Membranen und der Induktion von programmiertem Zelltod .

Wirkmechanismus

WAY-119884 exerts its effects by inhibiting squalene synthase, an enzyme crucial for sterol biosynthesis. This inhibition leads to the depletion of endogenous sterols and the accumulation of exogenous cholesterol in target organisms . The compound’s action results in significant alterations in cellular structures, including the disorganization of membranes and the induction of programmed cell death .

Vergleich Mit ähnlichen Verbindungen

WAY-119884 wird mit anderen Squalensynthase-Inhibitoren wie E5700 und BPQ-OH verglichen . Während all diese Verbindungen einen ähnlichen Wirkmechanismus teilen, ist WAY-119884 in seiner Potenz und Selektivität einzigartig. Es hat bemerkenswerte Wirksamkeit gegen arzneimittelresistente Stämme von Candida tropicalis und Leishmania amazonensis gezeigt .

Ähnliche Verbindungen:

E5700: Ein weiterer potenter Squalensynthase-Inhibitor mit ähnlichen Anwendungen.

BPQ-OH: Ein Chinuclidin-basierter Inhibitor mit vergleichbarer biologischer Aktivität.

WAY-119884 zeichnet sich durch seine einzigartigen strukturellen Merkmale und seine überlegene Wirksamkeit bei der Inhibition der Squalensynthase aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.